2-(2-Chloro-4-methylphenoxy)acetic acid
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Overview
Description
MCPA is a powerful, selective, and widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture. It is selective for plants with broad leaves, which includes most deciduous trees .
Synthesis Analysis
MCPA can be synthesized by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% . The synthesized MCPA exhibits thermal stability up to 175 °C .
Molecular Structure Analysis
The molecular formula of MCPA is C9H9ClO3 . It has a role as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide . It is a chlorophenoxyacetic acid and a member of monochlorobenzenes .
Chemical Reactions Analysis
MCPA is a chlorophenoxyacetic acid that is (4-chlorophenoxy)acetic acid substituted by a methyl group at position 2 . It is a powerful herbicide used as a selective weed killer .
Physical And Chemical Properties Analysis
Scientific Research Applications
Environmental Impact and Detection Methods
A study described a sensitive method for detecting phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This method emphasizes the importance of derivatization and phase transfer catalysts for the resolution and sensitive determination of analytes like MCPA, demonstrating an enrichment factor of 288-fold over non-catalyzed procedures (Nuhu et al., 2012).
Research on coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography provided an efficient technique for sensitive and selective trace determination of MCPA in complex matrices. The method showcased the ability to detect MCPA in biological and environmental samples with high precision and low detection limits (Omidi et al., 2014).
Photocatalytic Degradation
- The photocatalytic oxidation of MCPA over TiO2 was investigated, highlighting the process of MCPA degradation in water. This study proposed a reaction mechanism based on the formation of intermediates and emphasized the potential for complete mineralization of MCPA through photocatalysis (Topalov et al., 2001).
Adsorption and Degradation in Soils
- A review focusing on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including MCPA, provided insights into their potential for groundwater contamination. It was found that herbicides are predominantly adsorbed as anions and that the rate of bacterial degradation plays a significant role in their dissipation in soil environments (Paszko et al., 2016).
Analytical Chemistry and Material Science
- Investigations into the derivatization of acidic herbicides for gas chromatographic analysis underscored the importance of selected tetraalkyl ammonium and trimethyl sulfonium hydroxides in enhancing the analysis efficiency of compounds like MCPA (Rompa et al., 2004).
Safety And Hazards
Future Directions
MCPA is currently classified as a restricted use pesticide in the United States . It is a powerful, selective, widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, and this includes most deciduous trees . Clovers are tolerant at moderate application levels .
properties
IUPAC Name |
2-(2-chloro-4-methylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTSMIMYOILILJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973839 |
Source
|
Record name | (2-Chloro-4-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-methylphenoxy)acetic acid | |
CAS RN |
583-23-3 |
Source
|
Record name | 583-23-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Chloro-4-methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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